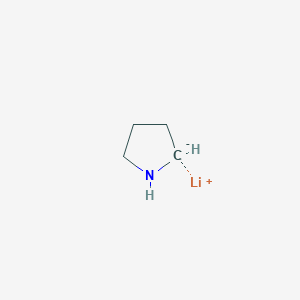
lithium;pyrrolidin-5-ide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium;pyrrolidin-5-ide is a compound that combines lithium, a well-known element in the field of psychiatry and neurology, with pyrrolidin-5-ide, a derivative of pyrrolidine. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium;pyrrolidin-5-ide typically involves the reaction of pyrrolidine with a lithium-containing reagent. One common method is the reaction of pyrrolidine with lithium iodide in the presence of a suitable solvent . The reaction conditions often include mild temperatures and the use of a catalyst to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Lithium;pyrrolidin-5-ide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of pyrrolidin-5-ide, while substitution reactions can yield a variety of substituted pyrrolidine compounds.
科学的研究の応用
Lithium;pyrrolidin-5-ide has several scientific research applications, including:
Biology: In biological research, this compound is studied for its potential effects on cellular processes and its interactions with biological molecules.
作用機序
The mechanism of action of lithium;pyrrolidin-5-ide involves its interaction with various molecular targets and pathways. Lithium is known to inhibit enzymes such as glycogen synthase kinase 3 and inositol monophosphatase, which play roles in cellular signaling pathways . These interactions can lead to downstream effects that are relevant to its therapeutic applications, such as mood stabilization and neuroprotection .
類似化合物との比較
Lithium;pyrrolidin-5-ide can be compared with other similar compounds, such as:
Pyrrolidine: A five-membered nitrogen-containing heterocycle with versatile biological activities.
Pyrrolidin-2-one: A derivative of pyrrolidine with a lactam structure, known for its biological and pharmaceutical applications.
Pyrrolidin-2,5-dione: Another derivative of pyrrolidine with a diketone structure, used in medicinal chemistry.
The uniqueness of this compound lies in its combination of lithium with the pyrrolidine scaffold, which may enhance its biological activities and therapeutic potential.
特性
CAS番号 |
192819-85-5 |
|---|---|
分子式 |
C4H8LiN |
分子量 |
77.1 g/mol |
IUPAC名 |
lithium;pyrrolidin-5-ide |
InChI |
InChI=1S/C4H8N.Li/c1-2-4-5-3-1;/h3,5H,1-2,4H2;/q-1;+1 |
InChIキー |
CHEFEOUURQNCPZ-UHFFFAOYSA-N |
正規SMILES |
[Li+].C1C[CH-]NC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


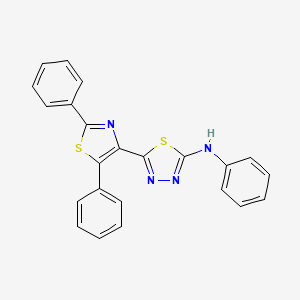
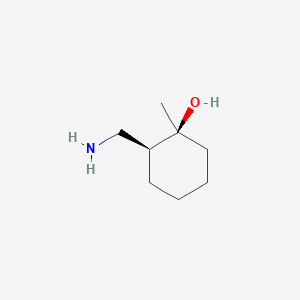
![1-[(4-Chlorophenyl)methyl]-4-[(pentylsulfanyl)acetyl]pyridin-1-ium chloride](/img/structure/B12564500.png)
![2-tert-Butyl-6-{[(naphthalen-1-yl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12564508.png)

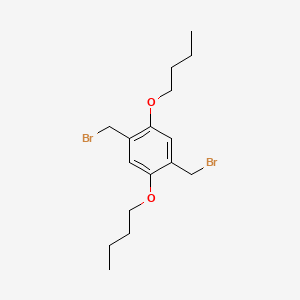
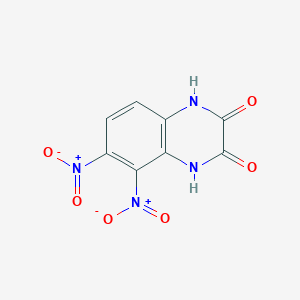
![6,6'-{[2,5-Bis(phenylethynyl)-1,4-phenylene]bis(oxy)}di(hexan-1-ol)](/img/structure/B12564529.png)
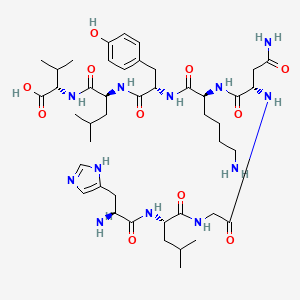
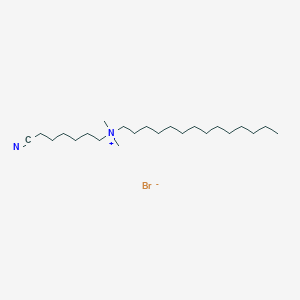
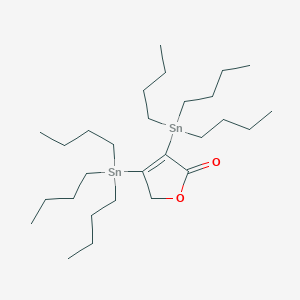

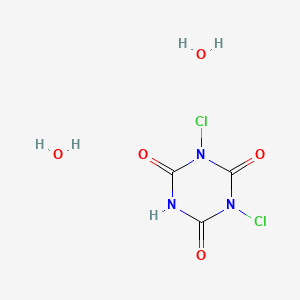
![2-[3-(2-Hydroxyethoxy)phenoxy]ethanol;propanoic acid](/img/structure/B12564553.png)
